molecular formula C10H10N2O2 B13082299 2-(2-Methyl-2H-indazol-3-yl)acetic acid

2-(2-Methyl-2H-indazol-3-yl)acetic acid

Cat. No.: B13082299
M. Wt: 190.20 g/mol
InChI Key: MBLQDLPLSYZFDZ-UHFFFAOYSA-N
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Description

2-(2-Methyl-2H-indazol-3-yl)acetic acid is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methyl-2H-indazol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 2-(2-Methyl-2H-indazol-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which enhances its solubility and reactivity. This structural feature allows for a broader range of chemical modifications and biological interactions compared to its analogs .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(2-methylindazol-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-12-9(6-10(13)14)7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3,(H,13,14)

InChI Key

MBLQDLPLSYZFDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)CC(=O)O

Origin of Product

United States

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